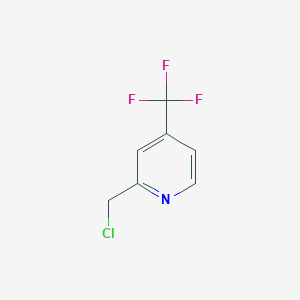

2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGAMWQQBRRVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593109 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215867-87-1 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

- React vinyl n-butyl ether with trifluoroacetic anhydride in the presence of a base (pyridine) in dichloromethane at low temperature (-10°C to 0°C).

- After reaction completion, aqueous workup yields 4-butoxy-1,1,1-trifluoro-3-en-2-one with about 74% yield.

Step 2: Reaction with Trimethylphosphonoacetate

- Under inert atmosphere, the above product reacts with trimethylphosphonoacetate and a base to form a mixture of intermediates.

Step 3: Cyclization and Chlorination

- The mixture reacts with ammonium acetate to form 2-hydroxy-4-(trifluoromethyl)pyridine.

- Chlorination of this intermediate with thionyl chloride in 1,2-dichloroethane with catalytic DMF at reflux (110°C) for 4 hours yields 2-chloro-4-(trifluoromethyl)pyridine.

This method features mild conditions, stable intermediates, and high yields suitable for large-scale production.

Chloromethylation to Obtain this compound

While the patent focuses on 2-chloro-4-(trifluoromethyl)pyridine, the chloromethyl group at the 2-position can be introduced via chloromethylation of 4-(trifluoromethyl)pyridine derivatives using reagents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions. This step requires careful control to avoid polysubstitution or ring chlorination.

Although specific detailed protocols for this compound are less commonly reported, analogous methods from literature on chloromethylation of pyridines can be adapted, often involving:

- Use of formaldehyde and hydrochloric acid or chloromethyl methyl ether.

- Mild acidic conditions to avoid degradation.

- Control of temperature and stoichiometry to favor mono-substitution.

Alternative Synthetic Routes Using Cyclocondensation

Research on trifluoromethylpyridines suggests that cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be employed to construct the pyridine ring with the trifluoromethyl group pre-installed. Subsequent functionalization at the 2-position (e.g., chloromethylation) can then be performed.

Summary Table of Key Synthetic Steps

| Step | Reaction | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one | Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine, DCM | -10°C to 25°C, 2 h | 74% | Low temperature to control reaction |

| 2 | Reaction with trimethylphosphonoacetate | 4-butoxy-1,1,1-trifluoro-3-en-2-one, trimethylphosphonoacetate, base | Inert atmosphere, solvent | Not specified | Forms mixture of intermediates |

| 3 | Cyclization to 2-hydroxy-4-(trifluoromethyl)pyridine | Ammonium acetate | Inert atmosphere | Not specified | Precursor to chlorination |

| 4 | Chlorination to 2-chloro-4-(trifluoromethyl)pyridine | Thionyl chloride, DMF catalyst, 1,2-dichloroethane | Reflux 110°C, 4 h | High | Efficient chlorination of hydroxy group |

Research Findings and Industrial Relevance

- The patented method provides a scalable and environmentally friendlier alternative to traditional diazotization and fluorination routes, which are harsh and less suitable for large-scale synthesis.

- The use of vinyl ethers and trifluoroacetic anhydride as starting materials is cost-effective compared to expensive pyridine precursors.

- The method yields stable intermediates, facilitating purification and handling.

- Chloromethylation remains a critical step requiring optimized conditions to ensure selectivity and yield.

Analyse Chemischer Reaktionen

Reactivity Profile

The compound’s reactivity is governed by its dual functional groups:

-

Chloromethyl Group : Undergoes nucleophilic substitution (e.g., with amines, alcohols) or elimination to form alkenes. The trifluoromethyl group’s electron-withdrawing effect may enhance reactivity.

-

Trifluoromethyl Group : Stabilizes the pyridine ring and directs electrophilic substitution, though pyridine’s inherent deactivation reduces such reactions .

Table 2: Potential Reaction Pathways

| Reaction Type | Typical Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, alcohols, Grignard reagents | Amides, ethers, alkylated derivatives |

| Elimination | Strong bases (e.g., KOH) | Alkenes (via dehydrohalogenation) |

| Electrophilic Substitution | Limited due to pyridine’s deactivation | Possible meta-substituted derivatives |

Key Research Findings

-

Synthesis Optimization : Cyclocondensation methods using trifluoromethyl building blocks achieve yields up to ~74% in large-scale processes .

-

Functional Group Interactions : The trifluoromethyl group enhances lipophilicity and electrophilicity, influencing reactivity and biological activity .

-

Analytical Data : NMR and GC-MS confirm structural integrity, with 19F NMR showing characteristic signals for trifluoromethyl groups (e.g., δ -64.8 ppm) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating diseases due to their unique biological activities:

- Antibacterial and Antiparasitic Activities : Research has indicated that derivatives of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine exhibit significant activity against pathogens like Mycobacterium tuberculosis and Leishmania species, suggesting potential use in drug development against these diseases .

- Drug Development : The trifluoromethyl group contributes to the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability. Several compounds containing this moiety are currently undergoing clinical trials .

Agrochemical Applications

This compound is also crucial in the agrochemical industry:

- Herbicides and Pesticides : It is utilized in the synthesis of various agrochemicals aimed at protecting crops from pests. The trifluoromethyl group is known to improve the potency and selectivity of herbicides .

- Market Presence : More than 20 agrochemicals containing the trifluoromethylpyridine structure have been commercialized, highlighting its importance in agricultural applications .

Material Science Applications

The unique properties of this compound extend to material science:

- Polymer Chemistry : This compound can be used as a building block for synthesizing advanced materials with specific functionalities, such as fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Dyes and Pigments : It has potential applications in developing dyes due to its ability to form stable complexes with metals, which can be useful in various industrial processes.

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis process of this compound by employing a method that combines several reaction steps into one pot, significantly reducing time and cost while increasing yield .

In another study, derivatives of this compound were screened for antitubercular activity, revealing several candidates with promising efficacy against drug-resistant strains of M. tuberculosis, indicating their potential role in addressing global health challenges .

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA alkylation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

2-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS: 128790-14-7) and 2-(Chloromethyl)-6-(trifluoromethyl)pyridine (CAS: 849094-03-7)

- Structural Differences : These isomers differ in the position of the trifluoromethyl group (5- or 6-position) relative to the chloromethyl group.

- Impact on Properties :

- Electronic Effects : The 4-CF₃ group in the target compound creates a stronger electron-deficient pyridine ring compared to the 5- or 6-CF₃ isomers, influencing reactivity in electrophilic aromatic substitution .

- Steric Hindrance : The 2-CH₂Cl and 4-CF₃ groups in the target compound are para to each other, minimizing steric clashes, whereas meta positioning in isomers may increase steric strain .

2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine (CAS: 1196153-15-7)

Phenyl-Substituted Analogs

2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS: 613239-76-2)

- Structural Difference : The chloromethyl group is attached to a phenyl ring linked to the pyridine at the 2-position.

- Property Comparison :

- Melting Point : 77–78°C , significantly lower than the target compound’s pyridine-based analogs (e.g., 268–287°C for nitro-substituted pyridines in ), likely due to reduced crystallinity from the flexible phenyl linkage.

- Reactivity : The benzyl chloride moiety offers distinct reactivity (e.g., free radical or SN2 reactions) compared to the direct pyridine-bound CH₂Cl group .

Heterocyclic Analogs

4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine (CAS: 184109-83-9)

- Structural Difference : Pyrimidine core with two nitrogen atoms vs. pyridine.

- Solubility: Higher polarity due to additional nitrogen may improve aqueous solubility compared to pyridine analogs .

Functional Group Variations

Compounds with Nitro (-NO₂) or Bromo (-Br) Substituents ()

- Example: 2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-bromophenyl)pyridine.

- Comparison :

- Molecular Weight : Nitro and bromo substituents increase molecular weight (e.g., 545 g/mol) and melting points (>280°C) due to enhanced intermolecular forces (dipole-dipole, van der Waals) .

- Reactivity : Nitro groups act as strong electron-withdrawing groups, directing electrophilic substitution to specific positions, whereas CF₃ offers moderate electron withdrawal .

Biologische Aktivität

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloromethyl group and a trifluoromethyl group attached to a pyridine ring. This unique combination enhances its lipophilicity and metabolic stability, making it an effective candidate for various biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA alkylation.

Biological Activity Overview

The compound has been explored for several biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, potentially making it useful in treating inflammatory diseases .

- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.

Data Table of Biological Activities

Case Studies

- Anticancer Research : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound significantly reduced pro-inflammatory cytokines (e.g., TNF-α and IL-6) in serum, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Q & A

Q. How does the electron-withdrawing trifluoromethyl group affect aromatic electrophilic substitution reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.